molecular formula C11H13NO2 B13589318 n-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide

n-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide

Cat. No.: B13589318
M. Wt: 191.23 g/mol
InChI Key: BFHRDEYULGNZRW-NSCUHMNNSA-N
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Description

N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide is an organic compound with a complex structure that includes a phenyl ring substituted with a hydroxyprop-1-en-1-yl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide typically involves the reaction of 4-(3-Hydroxyprop-1-en-1-yl)phenol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 2-4 hours. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-[4-[(E)-3-hydroxyprop-1-enyl]phenyl]acetamide

InChI

InChI=1S/C11H13NO2/c1-9(14)12-11-6-4-10(5-7-11)3-2-8-13/h2-7,13H,8H2,1H3,(H,12,14)/b3-2+

InChI Key

BFHRDEYULGNZRW-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/CO

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CCO

Origin of Product

United States

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